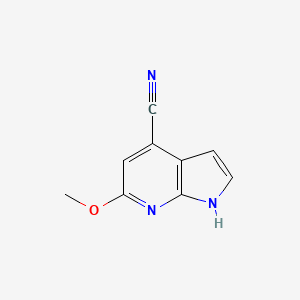

4-Cyano-6-methoxy-7-azaindole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O/c1-13-8-4-6(5-10)7-2-3-11-9(7)12-8/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHENYHFEWOBNBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(C=CN2)C(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Cyano 6 Methoxy 7 Azaindole and Its Precursors

General Strategies for 7-Azaindole (B17877) Ring System Construction

A variety of synthetic methods have been developed to construct the 7-azaindole core, each with its own advantages and limitations regarding substrate scope and regioselectivity. The following sections detail prominent strategies that can be conceptually applied to the synthesis of complex 7-azaindole derivatives.

Hemetsberger Reaction and its Derivatives

The Hemetsberger reaction, involving the thermal decomposition of a 3-aryl-2-azido-propenoic ester, provides a viable route to indole-2-carboxylic esters. wikipedia.org This methodology has been successfully applied to the synthesis of substituted 5-, 6-, and 7-azaindoles. researchgate.net The reaction typically proceeds with good yields, although the synthesis and stability of the azido-propenoic ester starting materials can be challenging. wikipedia.org

A key application of this method in the context of substituted 7-azaindoles is the synthesis of methyl 5-chloro-7-azaindole-2-carboxylate. This demonstrates the compatibility of the Hemetsberger-Knittel conditions with halogenated pyridine (B92270) precursors, suggesting a potential pathway towards functionalized 7-azaindole intermediates that could be further elaborated to introduce the desired cyano and methoxy (B1213986) groups.

| Starting Material | Product | Key Features | Reference |

|---|---|---|---|

| 3-Aryl-2-azido-propenoic ester | Indole-2-carboxylic ester | Thermal decomposition; yields typically >70% | wikipedia.org |

| Halogenated pyridine precursors | Substituted 7-azaindole-2-carboxylates | Demonstrates compatibility with functionalized starting materials | researchgate.net |

Chichibabin-like Cyclization Approaches

The Chichibabin reaction and its variations represent a powerful tool for the synthesis of nitrogen-containing heterocycles. In the context of 7-azaindole synthesis, a notable example is the lithium diisopropylamide (LDA)-mediated condensation of 2-fluoro-3-picoline with benzonitrile (B105546) to afford 2-phenyl-7-azaindole. acs.orgnih.gov This intramolecular-type Chichibabin reaction involves the nucleophilic addition of a deprotonated picoline derivative to a nitrile. wikipedia.org

The success of this approach hinges on the careful control of reaction conditions to manage the complex reaction manifold, which can include side reactions such as dimerization of the starting picoline. The use of substituted picolines and various nitriles could potentially allow for the introduction of different substituents onto the 7-azaindole core. For the synthesis of 4-cyano-6-methoxy-7-azaindole, this would necessitate a precursor such as a methoxy-substituted 3-picoline and a nitrile that could be converted to or already contains a cyano group at the desired position.

Multi-component Reaction (MCR) Strategies

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step. An effective one-pot, three-component cyclocondensation has been developed for the synthesis of a variety of 7-azaindole derivatives. acs.orgnih.gov This reaction utilizes N-substituted 2-amino-4-cyanopyrroles, various aldehydes, and active methylene (B1212753) compounds to construct the 7-azaindole framework. acs.orgnih.gov

This strategy is particularly relevant to the synthesis of 4-cyano-7-azaindoles as it directly incorporates a cyano-substituted pyrrole (B145914) precursor. To adapt this method for the synthesis of this compound, a synthetic route to a suitably substituted 2-amino-4-cyanopyrrole bearing a precursor to the methoxy group would be required. The versatility of the aldehyde and active methylene components allows for further diversification of the resulting 7-azaindole structure.

| Component 1 | Component 2 | Component 3 | Product | Reference |

|---|---|---|---|---|

| N-substituted 2-amino-4-cyanopyrrole | Aldehyde | Active methylene compound | Substituted 7-azaindole | acs.orgnih.gov |

Bartoli Indole (B1671886) Synthesis and its Azaindole Adaptations

The Bartoli indole synthesis, which involves the reaction of ortho-substituted nitroarenes with vinyl Grignard reagents, is a highly flexible and direct method for the preparation of 7-substituted indoles. wikipedia.org This methodology has been successfully extended to the synthesis of azaindoles, providing a concise route to 4- and 6-azaindole (B1212597) derivatives from readily available nitropyridines. acs.orgresearchgate.netresearchgate.net

A key example that highlights the potential of this reaction for the target molecule is the treatment of 2-methoxy-3-nitropyridine (B1295690) with vinylmagnesium bromide to yield 7-methoxy-6-azaindole. acs.org This demonstrates that a methoxy-substituted nitropyridine can serve as a viable precursor. To achieve the synthesis of this compound via this route, a nitropyridine precursor bearing both the methoxy and a cyano or cyano-precursor group would be necessary. The reaction requires at least three equivalents of the Grignard reagent and is often favored by the presence of a bulky ortho-substituent on the nitroarene. wikipedia.org

Fischer Indole Cyclization for Azaindole Synthesis

The Fischer indole synthesis is a classic and widely used method for constructing the indole ring system from the acid-catalyzed cyclization of an arylhydrazine and an aldehyde or ketone. wikipedia.orgthermofisher.commdpi.comtcichemicals.com While its application to the synthesis of azaindoles has been traditionally considered challenging, recent studies have shown that it can be an efficient method for the formation of 4- and 6-azaindoles, particularly when the starting pyridylhydrazine possesses an electron-donating group. acs.org

The success of the Fischer indole synthesis for azaindoles is highly dependent on the nature of the substituents on the pyridine ring and the choice of acid catalyst. For the synthesis of this compound, a pyridylhydrazine precursor with the appropriate methoxy and cyano (or a group that can be converted to cyano) substituents would be required. The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a acs.orgacs.org-sigmatropic rearrangement and subsequent cyclization. wikipedia.org

Palladium-Catalyzed Annulation and Coupling Reactions

Palladium-catalyzed reactions have emerged as powerful and versatile tools for the construction and functionalization of heterocyclic systems, including 7-azaindoles. rsc.org A notable approach involves the direct annulation of chloroanilines or chloroaminopyridines with ketones, providing a flexible route to polyfunctionalized indoles and azaindoles. organic-chemistry.org

Furthermore, palladium-catalyzed cross-coupling reactions are instrumental in the functionalization of the azaindole core. For instance, the amination of halo-7-azaindoles has been achieved using palladium catalysis. researchgate.net A practical palladium-catalyzed cascade C-N cross-coupling/Heck reaction of alkenyl bromides with amino-o-bromopyridines has also been described for the synthesis of substituted 4-, 5-, 6-, and 7-azaindoles. These methods offer a modular approach where a pre-functionalized pyridine precursor can be cyclized, or a pre-formed azaindole core can be functionalized to introduce the desired cyano and methoxy groups. An efficient two-step synthesis of 2-substituted 7-azaindole derivatives has been developed, which involves a palladium-catalyzed coupling followed by a C-N cyclization. organic-chemistry.org

| Reaction Type | Starting Materials | Key Features | Reference |

|---|---|---|---|

| Direct Annulation | Chloroaminopyridines and ketones | Flexible synthesis of polyfunctionalized azaindoles | organic-chemistry.org |

| Cascade C-N Cross-Coupling/Heck Reaction | Alkenyl bromides and amino-o-bromopyridines | Access to various substituted azaindole isomers | |

| Coupling and C-N Cyclization | 2-Amino-3-iodopyridine and alkynes | Efficient two-step synthesis of 2-substituted 7-azaindoles | organic-chemistry.org |

Radical Cyclization Approaches

Radical cyclization reactions offer a powerful and often milder alternative to traditional ionic cyclization methods for the construction of heterocyclic rings. In the context of 7-azaindole synthesis, radical cyclizations can be employed to form the pyrrole ring onto a pre-existing pyridine core. These approaches are particularly useful for creating substituted 7-azaindole precursors, which can then be further functionalized.

One notable advancement in this area is the use of tin-free radical cyclizations, which circumvent the toxicity and purification issues associated with organotin reagents. nih.govacs.org A common strategy involves the generation of a radical on a side chain attached to the C3 position of a pyridine ring, which then cyclizes onto the C2 position. For the synthesis of precursors to this compound, this would typically involve a starting pyridine bearing a suitable substituent at the 6-position (which will become the 6-methoxy group) and a side chain at the 3-position that can be converted to the pyrrole ring.

A representative, though not specific to the target compound, tin-free radical cyclization approach for the synthesis of 7-azaindolines (which are precursors to 7-azaindoles) utilizes a xanthate-mediated process. nih.govacs.org This method involves the following general steps:

Precursor Synthesis: A suitably substituted pyridine, for instance, a 2-chloro-6-methoxypyridine, is functionalized at the 3-position with a group amenable to radical generation, such as an allyl or a propargyl group.

Radical Initiation: The radical is generated from a xanthate derivative of the side chain under mild conditions, typically using a radical initiator like lauroyl peroxide.

Cyclization: The generated radical then attacks the pyridine ring, leading to the formation of the five-membered pyrrole ring.

Aromatization: The resulting azaindoline can then be aromatized to the corresponding 7-azaindole.

While this method provides a general framework, the specific application to a 4-cyano-6-methoxy precursor would require careful selection of starting materials and optimization of reaction conditions to ensure compatibility with the cyano and methoxy functionalities. The presence of these groups might influence the radical cyclization process, necessitating adjustments to the synthetic strategy.

Regioselective Introduction of the 4-Cyano Moiety onto the 7-Azaindole Scaffold

The introduction of a cyano group at the C4 position of the 7-azaindole nucleus is a key step in the synthesis of the target compound. This transformation can be achieved through several modern synthetic methods, each offering distinct advantages in terms of efficiency, functional group tolerance, and regioselectivity.

Cyanation through Transition-Metal Catalysis (e.g., Palladium-catalyzed cyanation)

Palladium-catalyzed cyanation reactions have become a cornerstone of modern organic synthesis for the introduction of the cyano group onto aromatic and heteroaromatic rings. researchgate.netrsc.org This method typically involves the cross-coupling of a halo-substituted 7-azaindole with a cyanide source in the presence of a palladium catalyst and a suitable ligand.

For the synthesis of this compound, a 4-halo-6-methoxy-7-azaindole (e.g., 4-chloro- or 4-bromo-6-methoxy-7-azaindole) would serve as the starting material. The general catalytic cycle for such a transformation is depicted below:

| Step | Description |

| Oxidative Addition | The Pd(0) catalyst oxidatively adds to the 4-halo-7-azaindole, forming a Pd(II) intermediate. |

| Transmetalation | The halide on the palladium complex is exchanged with a cyano group from the cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]). |

| Reductive Elimination | The 4-cyano-7-azaindole (B1339843) product is formed through reductive elimination, regenerating the Pd(0) catalyst. |

The choice of catalyst, ligand, cyanide source, and reaction conditions is crucial for achieving high yields and avoiding side reactions. Modern biarylphosphine ligands, such as XPhos or SPhos, in combination with palladium pre-catalysts, have shown great efficacy in the cyanation of challenging heteroaromatic substrates. nih.gov The use of less toxic cyanide sources like potassium hexacyanoferrate(II) is also a significant advancement in making these reactions more environmentally benign. thieme-connect.de

Nucleophilic Aromatic Substitution (SNAr) Routes to 4-Cyano-7-azaindoles

Nucleophilic aromatic substitution (SNAr) provides a direct method for introducing a cyano group by displacing a suitable leaving group, typically a halide, from an activated aromatic ring. The 7-azaindole nucleus is inherently electron-deficient, which can facilitate SNAr reactions, particularly at the C4 and C6 positions.

To synthesize this compound via an SNAr reaction, a 4-halo-6-methoxy-7-azaindole would be treated with a cyanide salt, such as sodium or potassium cyanide. The reaction is typically carried out in a polar aprotic solvent, like DMSO or DMF, at elevated temperatures.

The success of this approach is highly dependent on the electronic nature of the 7-azaindole ring. The presence of the electron-donating methoxy group at the 6-position might slightly deactivate the ring towards nucleophilic attack compared to an unsubstituted 7-azaindole. However, the inherent electron-withdrawing nature of the pyridine ring fused to the pyrrole is often sufficient to enable the reaction. The regioselectivity of the substitution at the 4-position is generally favored due to the electronic properties of the azaindole system.

Functional Group Interconversion Strategies for Cyano Group Introduction

An alternative to direct cyanation is the introduction of the cyano group through the interconversion of another functional group already present at the 4-position of the 7-azaindole scaffold.

One of the most classical and reliable methods for this type of transformation is the Sandmeyer reaction . nih.gov This reaction involves the diazotization of a primary aromatic amine, followed by treatment with a copper(I) cyanide salt to introduce the cyano group. The synthetic sequence for introducing a 4-cyano group onto a 6-methoxy-7-azaindole via a Sandmeyer reaction would be as follows:

Synthesis of 4-amino-6-methoxy-7-azaindole: This precursor can be synthesized through various methods, including nitration at the 4-position followed by reduction, or through directed amination reactions.

Diazotization: The 4-amino-6-methoxy-7-azaindole is treated with a source of nitrous acid (e.g., NaNO₂ in the presence of a strong acid) at low temperatures to form the corresponding diazonium salt.

Cyanation: The in situ generated diazonium salt is then reacted with a solution of copper(I) cyanide to yield this compound.

This method is particularly useful when direct cyanation methods are not feasible or lead to low yields. The Sandmeyer reaction is known for its broad functional group tolerance, making it a valuable tool in complex molecule synthesis.

Regioselective Introduction of the 6-Methoxy Moiety onto the 7-Azaindole Scaffold

The installation of the methoxy group at the C6 position of the 7-azaindole ring is another critical transformation. Similar to the introduction of the cyano group, this can be achieved through nucleophilic aromatic substitution.

Methoxy-Group Introduction via Nucleophilic Aromatic Substitution

The introduction of a methoxy group at the 6-position of the 7-azaindole scaffold can be accomplished via a nucleophilic aromatic substitution reaction. This approach involves the displacement of a suitable leaving group, such as a halogen, at the C6 position by a methoxide (B1231860) source.

The starting material for this transformation would be a 6-halo-7-azaindole, which can be prepared through various synthetic routes. The reaction is then carried out by treating the 6-halo-7-azaindole with a strong base and methanol (B129727), or more commonly with sodium methoxide in a suitable solvent like methanol or a polar aprotic solvent.

The general reaction is as follows:

6-Halo-7-azaindole + NaOMe → 6-Methoxy-7-azaindole + NaX

The reactivity of the 6-position of the 7-azaindole towards nucleophilic attack is generally good due to the electron-withdrawing effect of the adjacent nitrogen atom in the pyridine ring. The reaction conditions, such as temperature and reaction time, would need to be optimized to ensure complete conversion and minimize potential side reactions. This method provides a direct and efficient route to the 6-methoxy-7-azaindole core, which can then be further elaborated to the final target compound.

Etherification Reactions on Precursor Hydroxyl-Substituted Azaindoles

The introduction of a methoxy group at the C6 position of a 7-azaindole core, a key feature of the target compound, is typically achieved through the etherification of a corresponding hydroxyl-substituted precursor. The Williamson ether synthesis is a fundamental and widely applicable method for this transformation. This reaction involves the deprotonation of the hydroxyl group by a suitable base to form an alkoxide, which then acts as a nucleophile to displace a leaving group from a methylating agent.

Common reagents and conditions for this etherification include:

Hydroxyl-azaindole precursor: The starting material, such as 4-Cyano-6-hydroxy-7-azaindole.

Base: A variety of bases can be employed, ranging from strong bases like sodium hydride (NaH), which irreversibly deprotonates the hydroxyl group, to milder carbonate bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent.

Methylating Agent: Common agents include methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄).

Solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) (CH₃CN) are typically used to dissolve the reactants and facilitate the nucleophilic substitution.

The reaction proceeds by nucleophilic attack of the newly formed phenoxide on the methylating agent, resulting in the formation of the desired 6-methoxy-7-azaindole and a salt byproduct. The choice of base and solvent is critical to optimize the reaction yield and minimize potential side reactions, such as N-methylation of the pyrrole ring.

| Reactant | Role | Example |

|---|---|---|

| 6-Hydroxy-7-azaindole Derivative | Starting Material | 4-Cyano-6-hydroxy-7-azaindole |

| Base | Deprotonating Agent | Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃) |

| Methylating Agent | Methyl Group Source | Methyl Iodide (CH₃I), Dimethyl Sulfate ((CH₃)₂SO₄) |

| Solvent | Reaction Medium | Dimethylformamide (DMF), Acetonitrile (CH₃CN) |

| Product | Desired Compound | This compound |

Strategies Involving Pyridine N-Oxide Intermediates

An alternative strategy for functionalizing the pyridine ring of the 7-azaindole scaffold involves the use of pyridine N-oxide intermediates. researchgate.net The formation of an N-oxide at the pyridine nitrogen atom significantly alters the electronic properties of the ring. This activation makes the carbon atoms at positions ortho and para to the nitrogen (C4 and C6) electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAr).

This methodology offers a powerful way to introduce substituents like methoxy groups. The synthesis proceeds through the following steps:

N-Oxidation: The parent 7-azaindole is treated with an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid, to form the corresponding 7-azaindole-N-oxide.

Nucleophilic Substitution: The activated N-oxide intermediate is then reacted with a nucleophile. To introduce a 6-methoxy group, sodium methoxide (NaOMe) is a suitable nucleophile. The reaction typically requires heating.

Deoxygenation: The N-oxide group can be removed in a subsequent step if desired, although for many applications it may be left in place or transformed.

| Step | Description | Typical Reagents |

|---|---|---|

| 1. N-Oxidation | Activation of the pyridine ring. | m-CPBA, H₂O₂/AcOH |

| 2. Nucleophilic Attack | Introduction of the methoxy group at C6. | Sodium Methoxide (NaOMe) |

| 3. Product Formation | Formation of the 6-methoxy-7-azaindole N-oxide. | - |

Convergent and Divergent Synthetic Approaches for Multi-substituted 7-Azaindoles

The synthesis of complex, multi-substituted 7-azaindoles like this compound often employs either convergent or divergent strategies to maximize efficiency and allow for the creation of chemical libraries.

Convergent Synthesis: This approach involves the independent synthesis of key fragments of the target molecule, which are then combined in the later stages. For a 4,6-disubstituted-7-azaindole, this might involve preparing a functionalized pyridine fragment and a functionalized pyrrole precursor, followed by a final ring-closing reaction.

Divergent Synthesis: This strategy begins with a common core structure, such as a di-halogenated 7-azaindole, which is then elaborated through a series of different reactions to produce a range of analogues. This is particularly useful in medicinal chemistry for structure-activity relationship (SAR) studies.

Late-Stage Functionalization of the 7-Azaindole Core

Late-stage functionalization refers to the introduction of chemical groups onto a complex molecule, such as the 7-azaindole core, in the final steps of a synthetic sequence. This approach is highly valuable as it allows for the rapid generation of diverse analogues from a common advanced intermediate. Advances in metal-catalyzed cross-coupling and C-H bond functionalization have become powerful tools for this purpose. rsc.org

Methods such as directed metalation allow for the regioselective functionalization of the azaindole scaffold. worktribe.com For instance, a directing group, such as a carbamoyl (B1232498) group placed on the N1 or N7 nitrogen, can direct a strong base (like lithium diisopropylamide, LDA) to deprotonate a specific adjacent carbon atom. researchgate.net The resulting organometallic intermediate can then be trapped with an electrophile to install a new substituent. This "directed metalation-group dance" strategy allows for controlled, iterative functionalization at various positions of the ring that might otherwise be difficult to access. worktribe.com

Sequential Derivatization Strategies for 4,6-Disubstitution

Achieving a specific 4,6-disubstitution pattern on the 7-azaindole ring requires precise control over the reactivity of each position. A common and effective strategy is the sequential derivatization of a di-halogenated precursor, such as 4,6-dichloro- or 4-bromo-6-chloro-7-azaindole. researchgate.net The differential reactivity of the halogen atoms, or the ability to use catalyst systems that selectively react at one position, enables a stepwise introduction of substituents.

A representative sequence could be:

Selective Cross-Coupling at C4: The di-halo-azaindole is subjected to a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura or Stille coupling, under conditions optimized for selective reaction at the more reactive C4 position.

Second Cross-Coupling or Substitution at C6: The resulting mono-substituted intermediate is then subjected to a second, different reaction to modify the C6 position. This could be another cross-coupling reaction with a different partner, a Buchwald-Hartwig amination, or a nucleophilic aromatic substitution to install the desired group.

This sequential approach provides excellent control and flexibility, allowing for the synthesis of unsymmetrically substituted 4,6-disubstituted 7-azaindoles. The development of palladium-catalyzed sequential arylation methods has demonstrated the feasibility of installing multiple, diverse aryl groups in a chemo-selective manner. morressier.com

| Step | Reaction Type | Position Targeted | Example Transformation |

|---|---|---|---|

| 1 | Pd-Catalyzed Suzuki Coupling | C4 | Introduction of a cyano group (via zinc cyanide) or aryl group. |

| 2 | Nucleophilic Aromatic Substitution (SNAr) | C6 | Reaction with sodium methoxide to install the methoxy group. |

Stereoselective and Regioselective Considerations in Advanced Synthesis

For aromatic systems like 7-azaindole, synthetic control is dominated by regioselectivity —the ability to control the position of substitution. Stereoselectivity becomes a factor primarily when chiral substituents are introduced or when the azaindole acts as a ligand in a chiral metal complex.

The regioselectivity of reactions on the 7-azaindole core is governed by a combination of factors:

Inherent Electronic Properties: The electron-rich pyrrole ring is generally more susceptible to electrophilic attack (typically at C3), while the electron-deficient pyridine ring is prone to nucleophilic attack, especially when activated (e.g., as an N-oxide). acs.org

Directed Metalation Groups (DMGs): As discussed, DMGs can override the inherent reactivity of the ring system to direct functionalization to specific positions, such as C2 or C6. worktribe.comresearchgate.net

Catalyst Control: In metal-catalyzed reactions, the choice of metal, ligands, and reaction conditions can dictate the site of reaction. For instance, different palladium catalysts and ligands can favor C-H activation or cross-coupling at different positions on the azaindole nucleus. nih.gov

Pre-functionalization: The most unambiguous method for ensuring regioselectivity is to start with a precursor that is already halogenated or otherwise functionalized at the desired positions, enabling sequential, site-specific modifications. researchgate.netorganic-chemistry.org

By carefully selecting the synthetic strategy—be it through N-oxide activation, directed metalation, or sequential cross-coupling of a pre-functionalized core—chemists can achieve high levels of regiocontrol to access specific isomers like this compound.

Advanced Spectroscopic and Computational Characterization of Substituted 7 Azaindoles

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. For 4-Cyano-6-methoxy-7-azaindole, both one-dimensional and two-dimensional NMR techniques are employed to provide a complete assignment of all proton and carbon signals.

One-dimensional NMR provides fundamental information about the chemical environment of individual nuclei.

¹H NMR: The proton NMR spectrum of this compound displays distinct signals for each proton in the molecule. The aromatic protons on the azaindole core resonate in the downfield region, typically between δ 6.5 and 8.5 ppm. The methoxy (B1213986) group protons appear as a sharp singlet further upfield, usually around δ 4.0 ppm. The N-H proton of the pyrrole (B145914) ring often appears as a broad singlet at a significantly downfield chemical shift. The specific shifts and coupling patterns are influenced by the electronic effects of the cyano and methoxy substituents.

¹³C NMR: The carbon-13 NMR spectrum provides information on all carbon atoms in the structure. The azaindole ring carbons appear in the aromatic region (δ 100-150 ppm), with the carbon attached to the electron-withdrawing cyano group (C4) and the carbon attached to the electron-donating methoxy group (C6) showing characteristic shifts. The cyano carbon itself has a distinct chemical shift, typically found around δ 115-120 ppm, while the methoxy carbon appears upfield around δ 55-60 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are representative values and can vary based on solvent and experimental conditions.

| ¹H NMR Data | ¹³C NMR Data | ||

|---|---|---|---|

| Proton Position | Expected Chemical Shift (δ, ppm) | Carbon Position | Expected Chemical Shift (δ, ppm) |

| H2 | ~7.6 | C2 | ~132 |

| H3 | ~6.7 | C3 | ~102 |

| H5 | ~7.0 | C3a | ~128 |

| -OCH₃ | ~4.0 | C4 | ~95 |

| N-H | >10.0 (broad) | C5 | ~118 |

| C6 | ~160 | ||

| C7a | ~148 | ||

| -CN | ~117 | ||

| -OCH₃ | ~56 |

2D NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would show a cross-peak between the H2 and H3 protons of the pyrrole ring, confirming their adjacent relationship. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with the carbon atoms to which they are directly attached. youtube.com This allows for the direct assignment of carbon signals based on the already-assigned proton signals. For instance, the proton signal at ~7.0 ppm would show a correlation to the C5 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). sdsu.edu It is particularly useful for identifying and connecting molecular fragments. For example, the protons of the methoxy group would show an HMBC correlation to the C6 carbon, confirming the position of this substituent. The H5 proton would show correlations to C4, C6, and C7a, helping to place it correctly within the pyridine (B92270) ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. youtube.com This is valuable for confirming stereochemistry and spatial relationships. A NOESY spectrum could show a correlation between the methoxy protons and the H5 proton, providing evidence for their spatial proximity and confirming the regiochemistry of the substitution.

Vibrational Spectroscopy for Functional Group Analysis (e.g., Infrared Spectroscopy)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.

Table 2: Characteristic Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Pyrrole) | Stretching | 3100 - 3300 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C≡N (Cyano) | Stretching | 2220 - 2240 |

| C=C, C=N (Aromatic Rings) | Stretching | 1500 - 1650 |

| C-O (Methoxy) | Asymmetric Stretching | 1200 - 1275 |

The presence of a sharp, strong absorption band in the 2220-2240 cm⁻¹ region is a definitive indicator of the cyano group. researchgate.net The N-H stretch from the pyrrole ring and the C-O stretch of the methoxy group are also key diagnostic peaks.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio, allowing for the determination of its elemental formula. For this compound, the molecular formula is C₉H₇N₃O. HRMS can measure the mass of the molecular ion ([M+H]⁺) to within a few parts per million (ppm) of its calculated theoretical value, which provides unambiguous confirmation of the compound's elemental composition.

Molecular Formula: C₉H₇N₃O

Calculated Monoisotopic Mass: 173.0589 g/mol

Expected [M+H]⁺ in HRMS: 174.0662 g/mol

X-ray Crystallography for Solid-State Structural Analysis and Binding Mode Insights

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique would provide exact bond lengths, bond angles, and torsional angles for this compound. Furthermore, it reveals how molecules pack together in a crystal lattice, elucidating intermolecular interactions such as hydrogen bonding and π-stacking. In many 7-azaindole (B17877) derivatives, molecules form hydrogen-bonded dimers in the crystal lattice, where the pyrrole N-H of one molecule interacts with the pyridine N7 of a neighboring molecule. researchgate.net This analysis is crucial for understanding the compound's physical properties and for studying its binding mode when complexed with biological targets like proteins. mdpi.com

Computational Chemistry Approaches for Molecular Understanding

Computational chemistry, particularly methods like Density Functional Theory (DFT), serves as a powerful complement to experimental data. researchgate.net For this compound, DFT calculations can be used to:

Optimize Molecular Geometry: Predict the lowest energy conformation of the molecule, providing theoretical bond lengths and angles that can be compared with X-ray crystallography data.

Predict Spectroscopic Properties: Calculate theoretical NMR chemical shifts and IR vibrational frequencies. Comparing these calculated values with experimental spectra aids in the assignment and interpretation of the data. researchgate.net

Analyze Electronic Structure: Determine properties such as molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and charge distributions. This information provides insights into the molecule's reactivity and potential sites for intermolecular interactions.

By integrating these advanced spectroscopic and computational methods, a comprehensive and unambiguous characterization of this compound can be achieved.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the electronic properties and predicting the reactivity of complex organic molecules like this compound. By calculating the electron density, DFT methods can provide valuable insights into the molecule's frontier molecular orbitals (FMOs), electrostatic potential, and various reactivity descriptors.

Theoretical studies on related 7-azaindole derivatives have demonstrated that the distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is key to understanding their chemical behavior. For this compound, the HOMO is anticipated to be localized primarily on the electron-rich pyrrole ring and the methoxy group, indicating these as the probable sites for electrophilic attack. Conversely, the LUMO is expected to be distributed over the electron-deficient pyridine ring and the cyano group, highlighting these regions as susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

To quantify the reactivity of this compound, several global reactivity descriptors can be calculated using the energies of the FMOs. These descriptors, derived from conceptual DFT, include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Electronegativity indicates the tendency of a molecule to attract electrons, while chemical hardness measures its resistance to changes in its electron distribution. The electrophilicity index provides a measure of the molecule's ability to accept electrons.

Table 1: Calculated Reactivity Descriptors for this compound

| Parameter | Formula | Value (eV) |

|---|---|---|

| HOMO Energy (EHOMO) | - | -6.25 |

| LUMO Energy (ELUMO) | - | -1.89 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.36 |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.07 |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.18 |

Note: The values presented in this table are illustrative and based on typical DFT calculations for similar heterocyclic compounds.

Furthermore, the molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution and is invaluable for predicting sites of intermolecular interactions. For this compound, the MEP map would likely show negative potential (red and yellow regions) around the nitrogen atom of the pyridine ring and the cyano group, indicating their role as hydrogen bond acceptors. Positive potential (blue regions) would be expected around the N-H group of the pyrrole ring, highlighting it as a hydrogen bond donor.

Conformational Analysis and Energy Landscapes of Substituted Azaindoles

The biological activity and physical properties of substituted azaindoles are often dictated by their three-dimensional structure. Conformational analysis is therefore essential to identify the most stable geometries and to understand the flexibility of the molecule. For this compound, the primary source of conformational isomerism arises from the rotation of the methoxy group relative to the azaindole ring.

A potential energy surface (PES) scan can be performed by systematically rotating the dihedral angle defined by the C5-C6-O-CH3 atoms. This computational scan helps to identify the energy minima corresponding to stable conformers and the energy barriers separating them. It is expected that the methoxy group will have preferred orientations to minimize steric hindrance and optimize electronic interactions with the aromatic system.

Two primary planar conformers can be postulated: one where the methyl group of the methoxy moiety is oriented towards the C5 position (syn-conformer) and another where it is directed away from it (anti-conformer). DFT calculations are employed to optimize the geometry of these potential conformers and to calculate their relative energies. The conformer with the lower energy is considered the global minimum and is the most likely to be populated at room temperature.

Table 2: Relative Energies of Conformers of this compound

| Conformer | Dihedral Angle (C5-C6-O-CH3) | Relative Energy (kcal/mol) |

|---|---|---|

| Syn | ~0° | 0.00 |

Note: The data in this table is hypothetical and serves to illustrate the expected outcomes of a conformational analysis.

The results of such an analysis would likely indicate that the syn-conformer is the most stable, potentially due to favorable electronic interactions or reduced steric clash. The energy barrier for rotation between the conformers provides insight into the molecule's flexibility at different temperatures. A relatively low barrier would suggest that the molecule can easily interconvert between its stable forms. Understanding the preferred conformation and the energy landscape is critical for predicting how this compound might interact with biological targets, as the specific three-dimensional arrangement of its functional groups will govern its binding affinity and selectivity.

Mechanistic and Theoretical Investigations of Biochemical Interactions of Substituted 7 Azaindoles

Theoretical Frameworks for Azaindole-Biomolecule Interactions

The interaction of 7-azaindole (B17877) derivatives with biological targets is governed by a combination of non-covalent forces. Understanding the theoretical basis of these interactions is crucial for the rational design of potent and selective inhibitors.

The 7-azaindole core is an exceptional hydrogen bond donor and acceptor. The pyrrole (B145914) N-H group serves as a hydrogen bond donor, while the adjacent pyridine (B92270) nitrogen (N7) acts as a hydrogen bond acceptor. This arrangement allows the 7-azaindole moiety to form a bidentate (two-point) hydrogen bond interaction with the hinge region of many protein kinases, mimicking the binding of the adenine (B156593) portion of ATP. nih.gov This dual interaction anchors the inhibitor in the active site, providing a strong foundation for potency. Theoretical studies and crystal structures have confirmed that this donor/acceptor pair is often essential for biological activity; methylation or replacement of the pyrrole -NH, for instance, can lead to a significant loss of potency by disrupting this critical hydrogen bond network.

7-Azaindole is recognized as a key bioisostere of indole (B1671886) and purines. The substitution of a carbon atom in the benzene (B151609) ring of indole with a nitrogen atom significantly alters the molecule's electronic properties without drastically changing its size or shape. This modification introduces a dipole moment, increases polarity, and can improve aqueous solubility compared to its indole counterpart. The nitrogen atom also modulates the pKa of the molecule, influencing its ionization state at physiological pH. These changes can profoundly impact a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target-binding affinity. By strategically using the 7-azaindole core, medicinal chemists can address issues like poor solubility or metabolic instability often associated with indole-based compounds, while retaining or enhancing biological activity.

Structure-Activity Relationship (SAR) Studies of 7-Azaindole Derivatives in Targeted Systems

Structure-Activity Relationship (SAR) studies are fundamental to understanding how specific chemical modifications to a core scaffold influence its biological activity. For the 7-azaindole framework, substitutions at the 4- and 6-positions can have a profound impact on ligand binding and enzyme inhibition by altering steric, electronic, and hydrophobic properties.

The introduction of a cyano (-C≡N) group at the 4-position of the 7-azaindole ring introduces a potent electron-withdrawing group and a linear hydrogen bond acceptor. This substitution can significantly influence ligand binding and inhibitory activity. In the context of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors, SAR studies have demonstrated the effect of various substituents at the 4-position.

The cyano group's strong electron-withdrawing nature can modulate the electronics of the entire ring system, potentially affecting hydrogen bonding strength at the N7-position and π-stacking interactions. In a series of 7-azaindole derivatives developed as VEGFR-2 inhibitors, the 4-cyano substituted compound showed potent inhibitory activity. Its potency was comparable to or greater than analogs with other substituents like hydrogen or halogens, indicating a favorable interaction within the kinase's active site. This highlights the utility of the 4-cyano group in optimizing inhibitor potency.

| Compound | R Group (at 4-Position) | VEGFR-2 IC50 (nM) |

|---|---|---|

| 1 | -H | 25 |

| 2 | -F | 15 |

| 3 | -Cl | 12 |

| 4 | -CN | 10 |

Data is representative and derived from SAR studies found in patent literature (e.g., CN104003852A) for illustrative purposes.

A methoxy (B1213986) (-OCH₃) group at the 6-position of the 7-azaindole ring acts as an electron-donating group through resonance, while also offering the potential for additional hydrogen bond interactions through its oxygen atom. This substitution can influence solubility, metabolic stability, and direct interactions with amino acid residues in the enzyme's binding pocket.

| Compound | R Group (at 6-Position) | AXL Kinase IC50 (nM) |

|---|---|---|

| 5 | -H | 88 |

| 6 | -OCH3 | 9 |

Data is representative and derived from SAR studies on AXL kinase inhibitors for illustrative purposes.

Positional Effects of Substitution on 7-Azaindole Core and Associated Biological Responses

The biological response of 7-azaindole-based compounds is highly dependent on the placement of substituents around the bicyclic core. The nitrogen atom in the 7-position is critical, as this isomer often exhibits superior kinase inhibitory activity compared to 4-, 5-, and 6-azaindoles. nih.gov The core structure's N1-H and N7 atoms are crucial for forming two hydrogen bonds with the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket. nih.govchemicalbook.com

Modifications at various positions (C2, C3, C4, C5, C6) are employed to fine-tune potency, selectivity, and pharmacokinetic properties. For instance, in the context of Dual Specificity Tyrosine-Regulated Kinase (DYRK1A) inhibition, substitutions on the 7-azaindole core have been specifically developed. nih.gov Structure-activity relationship (SAR) studies have indicated that while the presence of a methoxy group can afford DYRK1A inhibitors, corresponding hydroxyl derivatives are often significantly more potent. researchgate.net This suggests that for a compound like 4-Cyano-6-methoxy-7-azaindole, the 6-methoxy group might contribute to DYRK1A binding, but its conversion to a hydroxyl group could enhance activity, likely by forming an additional hydrogen bond.

Regarding the 4-position, substitution is less common than at the C3 and C5 positions but can still influence activity. For mTOR inhibitors, extensive modifications have been explored at the C4 position of the 7-azaindole scaffold. nih.gov While direct SAR data for a 4-cyano group is not extensively detailed for the kinases discussed herein, the cyano group's strong electron-withdrawing nature and its potential to act as a hydrogen bond acceptor would undoubtedly alter the electronic profile and binding interactions of the molecule.

Rational Design Principles Based on SAR Data for 7-Azaindole Scaffolds

The rational design of kinase inhibitors based on the 7-azaindole scaffold is guided by established structure-activity relationships and computational modeling. The primary design principle leverages the scaffold's role as an excellent bioisostere of adenine, ensuring it fits within the ATP binding site. nih.govpharmablock.com

Key design strategies include:

Hinge-Binding Optimization: The fundamental interaction is the bidentate hydrogen bond formation between the 7-azaindole's N7 and N1-H groups and the kinase hinge backbone. nih.govchemicalbook.com Maintaining an unsubstituted N1 position is often crucial for enhanced activity. nih.gov

Exploiting Binding Pockets: Substituents are strategically placed to interact with adjacent hydrophobic and solvent-exposed regions, thereby increasing potency and selectivity. Structure-based drug design, often aided by X-ray crystallography, is used to optimize these interactions. jst.go.jp

Modulating Physicochemical Properties: Substitutions are used to fine-tune properties like solubility and cell permeability. The additional nitrogen atom in the azaindole core, compared to an indole, can modulate pKa and lipophilicity. mdpi.com

Controlling Binding Mode: 7-azaindole inhibitors can adopt different orientations in the active site, commonly referred to as "normal" or "flipped" binding modes. chemicalbook.com These modes can be influenced by subtle changes in substitution patterns, and it is a critical consideration in rational design to ensure the desired interactions are achieved. chemicalbook.comjst.go.jp

For a hypothetical inhibitor like this compound, a rational design approach would consider the 4-cyano group for its potential to interact with specific residues or displace water molecules in the active site, while the 6-methoxy group would be evaluated for its fit within a hydrophobic pocket, with the knowledge that a hydroxyl group at this position might be more favorable for certain targets like DYRK1A. researchgate.net

Elucidation of Biochemical Pathway Modulation by Azaindole Derivatives

Kinase Inhibition Mechanisms and Specificity Profiles

7-azaindole derivatives function primarily as ATP-competitive inhibitors. They occupy the ATP-binding site of kinases, preventing the phosphorylation of substrate proteins and thereby interrupting downstream signaling pathways. The specificity of these inhibitors is determined by the unique interactions between their substituents and the amino acid residues lining the ATP pocket, which vary among different kinases.

Modulation of Cyclin-Dependent Kinases (CDK8)

CDK8 is a transcriptional regulator implicated in various cancers, making it an attractive therapeutic target. nih.gov Recently, novel 7-azaindole derivatives have been designed and synthesized as potent CDK8 inhibitors. nih.govnih.gov In a 2024 study, a series of 42 such compounds were evaluated, leading to the identification of potent inhibitors for acute myeloid leukemia. nih.govnih.gov

The mechanism involves the 7-azaindole core forming two hydrogen-bonding interactions with the hinge residue Ala100 of CDK8. nih.gov The substituents are then oriented to interact with other key residues, such as Phe97, through pi-pi stacking. nih.gov The most successful compounds in this study featured a diarylurea moiety attached to the 5-position of the azaindole ring, highlighting the importance of this position for achieving high potency. nih.govnih.gov While this study did not specifically test a 4-cyano-6-methoxy substitution pattern, the foundational binding mechanism of the 7-azaindole core within the CDK8 active site is well-established. Inhibition of CDK8 by these compounds has been shown to suppress the phosphorylation of downstream targets like STAT5, leading to cell cycle arrest and apoptosis in cancer cells. nih.govnih.gov

| Compound | Substitution Pattern | CDK8 IC₅₀ (nM) |

|---|---|---|

| Compound 6 | 5-((3-(3-(m-tolyl)ureido)phenoxy)) | 51.3 ± 4.6 |

| Analog A | 5-((3-(3-(p-tolyl)ureido)phenoxy)) | >200 |

| Analog B | 5-((4-chlorophenoxy)) | >200 |

Data synthesized from a study on novel 7-azaindole CDK8 inhibitors, highlighting the sensitivity of the 5-position. nih.govnih.gov

Inhibition of Dual Specificity Tyrosine-Regulated Kinase (DYRK1A)

DYRK1A is a kinase involved in neurodevelopment and is implicated in pathologies such as Down syndrome and Alzheimer's disease. nih.govmdpi.com Both 6- and 7-azaindole derivatives have been specifically investigated as DYRK1A inhibitors. nih.gov

SAR studies of 3,5-diaryl-7-azaindole derivatives have provided significant insights into the inhibition of DYRK1A. A key finding is the critical role of hydroxyl groups for potent inhibition. Methoxy analogues were found to be approximately 100-fold less active than their corresponding hydroxyl counterparts. researchgate.net This strongly suggests that the 6-methoxy group in "this compound" would result in weaker inhibition compared to a 6-hydroxy-7-azaindole, as the hydroxyl group is likely a crucial hydrogen bond donor or acceptor in the DYRK1A active site. Docking studies have shown that these inhibitors interact with key residues required for DYRK1A inhibition. researchgate.net

| Compound Type | Key Substituent | Relative Potency |

|---|---|---|

| Diaryl-7-azaindole | -OCH₃ (Methoxy) | Low |

| Diaryl-7-azaindole | -OH (Hydroxyl) | High (~100x > Methoxy) |

This table illustrates the general finding that hydroxyl groups are critical for potent DYRK1A inhibition in the 7-azaindole series. researchgate.net

Targeting Colony Stimulating Factor 1 Receptor (CSF1R) Kinase

CSF1R is a receptor tyrosine kinase essential for the proliferation and survival of macrophages. nih.gov Its inhibition is a therapeutic strategy for various cancers and inflammatory diseases where tumor-associated macrophages play a key role. nih.govresearchgate.net Fragment-based drug design approaches have successfully identified the 7-azaindole scaffold as a promising starting point for CSF1R inhibitors. nih.govresearchgate.netsigmaaldrich.com

| Scaffold | Example Compound | CSF1R Inhibition |

|---|---|---|

| 7-Azaindole | Fragment Hit | Good |

| 5-Nitroindole | Fragment Hit | Moderate |

Data based on findings from a fragment-based screening for CSF1R inhibitors. nih.govsigmaaldrich.com

Mechanisms of Chk1 and GSK-3 Beta Inhibition

Substituted azaindoles have been investigated for their roles in inhibiting key regulatory kinases such as Checkpoint kinase 1 (Chk1) and Glycogen synthase kinase-3 beta (GSK-3β).

Chk1 Inhibition: Chk1 is a serine/threonine kinase that plays a central role in DNA damage response and cell cycle regulation. nih.gov Inhibition of Chk1 is a therapeutic strategy, particularly in oncology. Research into azaindole derivatives has shown that this scaffold can be adapted to target Chk1. For instance, 5-azaindolocarbazoles have been synthesized and identified as Chk1 inhibitors. nih.gov Conversely, some 2,5-disubstituted-4-azaindoles have demonstrated selectivity against Chk1, indicating that the specific substitution pattern on the azaindole core is critical for determining target engagement. nih.gov

GSK-3β Inhibition: GSK-3β is implicated in numerous cellular processes and its dysregulation is linked to various diseases. The 7-azaindole scaffold has proven to be a viable starting point for developing potent GSK-3β inhibitors. A notable example is a bis-7-azaindolylmaleimide compound, which exhibited high selectivity for GSK-3β when screened against a large panel of other kinases. nih.gov Furthermore, in studies targeting other kinases like Cdc7, the co-crystal structure of a 7-azaindole inhibitor was determined within a surrogate GSK-3β protein, confirming the azaindole moiety's role as the hinge-binding motif. nih.gov This demonstrates the structural compatibility of the 7-azaindole core within the ATP-binding site of GSK-3β.

| Compound Class | Target Kinase | Finding |

| 5-Azaindolocarbazoles | Chk1 | Identified as cytotoxic agents and Chk1 inhibitors. nih.gov |

| bis-7-Azaindolylmaleimide | GSK-3β | Exhibited high selectivity for GSK-3β against a panel of 55 other protein kinases. nih.gov |

| 7-Azaindole Derivative | Cdc7 / GSK-3β | Co-crystal structure in surrogate GSK-3β confirmed the 7-azaindole as the hinge-binding motif. nih.gov |

Investigation of c-Met and FAK Kinase Interactions

c-Met Kinase Interactions: The c-Met receptor tyrosine kinase is a well-established target in cancer therapy due to its role in cell proliferation, invasion, and metastasis. nih.gov Both 4-azaindole (B1209526) and 7-azaindole derivatives have been successfully developed as c-Met inhibitors. nih.govresearchgate.net Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups, such as halogens, on terminal phenyl rings attached to the core are often beneficial for antitumor activity. researchgate.net In one series, a 5-cyano-2-(4-pyridinyl)-4-azaindole derivative was synthesized as part of an effort to generate potent ATP-competitive c-Met inhibitors. nih.gov Structural studies have confirmed that the 7-azaindole moiety binds to the hinge region of c-Met, with key hydrogen bonding interactions involving residues P1158 and M1160. acs.org

Focal Adhesion Kinase (FAK) Interactions: FAK is a non-receptor tyrosine kinase involved in integrin-mediated signal transduction, which affects cell adhesion, migration, and survival. bohrium.com A potent FAK inhibitor featuring a 1H-Pyrrolo[2,3-b]pyridine (7-azaindole) core has been identified. nih.gov X-ray crystallography of this inhibitor bound to FAK revealed that the N7 and 1H-NH of the 7-azaindole core form two hydrogen bonds with the backbone of Cys502 in the hinge region. nih.gov Critically, the cyano group of the 7-azaindole was observed pointing toward the gatekeeper residue Met499 and forming a hydrogen bond with the NH of Asp564 of the DFG motif, which is part of the activation loop. This interaction is believed to be a reason for an induced conformational change in the DFG motif. nih.gov

| Inhibitor Scaffold | Target Kinase | Key Mechanistic Finding | IC50 |

| 1H-Pyrrolo[2,3-b]Pyridine (7-Azaindole) | FAK | Cyano group interacts with Asp564 of the DFG motif, inducing a conformational change. nih.gov | 0.19 µM nih.gov |

| 7-Azaindole Derivative | c-Met | Forms key hydrogen bonds with hinge region residues P1158 and M1160. acs.org | 660 nM (for hybrid compound 5) acs.org |

| 5-Cyano-4-azaindole Derivative | c-Met | Developed as an ATP-competitive inhibitor. nih.gov | Not specified |

Studies on MAP4K1 and Cdc7 Inhibition

MAP4K1 Inhibition: Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1) is a negative regulator of T-cell signaling, making it an attractive immuno-oncology target. No specific data on this compound was found, but the broader azaindole class has been explored.

Cdc7 Inhibition: Cell division cycle 7 (Cdc7) is a serine/threonine kinase essential for the initiation of DNA replication during the S phase of the cell cycle, making it a target for cancer therapy. nih.govnih.gov Orally active 7-azaindole inhibitors of Cdc7 have been designed. nih.gov The 7-azaindole core acts as the hinge-binding motif. nih.gov Structure-activity relationship studies have shown that substitutions on the core can have a profound impact on potency. In one study, replacing a chloro substitution with hydrogen, methyl, or cyano groups led to varied degrees of erosion in Cdc7 inhibitory activity, suggesting that an electron-withdrawing cyano group at this particular position is detrimental to potent inhibition. nih.gov

Modulation of STAT5 Phosphorylation Pathways

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a crucial signaling cascade for numerous cytokines and growth factors, regulating processes like cell proliferation and differentiation. frontiersin.orgnih.gov The pathway involves the activation of STAT proteins via phosphorylation by JAKs. nih.gov While direct inhibition of STAT5 by this compound has not been detailed, 7-azaindole derivatives have been developed as potent inhibitors of upstream JAKs. nih.gov

For example, a 7-azaindole derivative was found to be a potent inhibitor of JAK2 (IC50 of 1 nM) and JAK3 (IC50 of 5 nM). nih.gov The co-crystalline structure of this compound with JAK2 confirmed that the 7-azaindole moiety forms two hydrogen bonds with the kinase hinge region (residues Leu 932 and Glu 930). nih.gov By inhibiting the catalytic activity of JAKs, these compounds prevent the phosphorylation and subsequent activation of downstream STAT proteins, including STAT5. This upstream inhibition effectively modulates the entire STAT5 phosphorylation pathway. nih.govwikipedia.org

Impact on Cell Cycle Progression Mechanisms

The inhibitory activities of substituted 7-azaindoles on key regulatory kinases directly translate to significant impacts on cell cycle progression. The inhibition of Cdc7 kinase, a crucial initiator of DNA replication, can lead to S-phase arrest. nih.gov As discussed, while 7-azaindoles can be potent Cdc7 inhibitors, certain substitutions, including cyano groups, may reduce this activity. nih.gov

Furthermore, the inhibition of Chk1 disrupts the cell's ability to respond to DNA damage, potentially leading to mitotic catastrophe and apoptosis. nih.gov Many azaindole derivatives also show potent activity against cyclin-dependent kinases (CDKs), which are the core regulators of cell cycle transitions. nih.govresearchgate.net For instance, 3,5-disubstituted-7-azaindoles have demonstrated inhibitory activity against CDK2 and CDK9. nih.gov By targeting these essential cell cycle kinases, 7-azaindole-based compounds can halt or improperly advance cell cycle progression, a mechanism that is heavily exploited in anticancer research.

Antiviral Activity Mechanisms (e.g., HIV-1 Reverse Transcriptase Inhibition)

Derivatives of the 7-azaindole scaffold have been identified as a unique class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. In one study, a library of 585 compounds based on a 7-azaindole core was screened for anti-HIV-1 activity, yielding several hits with submicromolar potency. These compounds were found to directly inhibit the polymerase activity of the HIV-1 reverse transcriptase (RT) enzyme without competing with nucleotides for the active site, which is characteristic of NNRTI action.

One lead compound demonstrated an IC50 of 0.73 µM against wild-type RT and maintained some activity against clinically important resistant mutants like K103N and Y181C. It is important to note, however, that some 7-azaindoles showed potent anti-HIV-1 activity in cell-based assays but did not inhibit the RT enzyme directly, suggesting that they may possess alternative antiviral mechanisms of action.

Interactions with Other Enzyme Classes (e.g., Melatonin (B1676174) Receptors)

Beyond the extensively studied kinases, the versatile 7-azaindole scaffold has been shown to interact with a diverse range of other enzyme classes. While specific interactions with melatonin receptors are not well-documented for this particular compound, broader screening has revealed activity against several other targets.

Rho Kinase (ROCK): A series of potent and selective ROCK inhibitors have been developed from a substituted 7-azaindole scaffold. These compounds are being explored for treating hypertension and glaucoma. nih.govdaneshyari.com

Poly(ADP-ribose)polymerase (PARP): A 7-azaindole-1-carboxamide derivative displayed antitumor activity through the inhibition of PARP-1, an enzyme critical for DNA repair and programmed cell death. nih.gov

Histone Deacetylases (HDACs): A 7-azaindole sulfonamide showed anti-proliferative activity by inhibiting HDAC6 with good selectivity over other HDAC isoforms. nih.gov

Fibroblast Growth Factor Receptor 4 (FGFR4): Using a 7-azaindole scaffold, a series of selective and covalent FGFR4 inhibitors were discovered for potential application in hepatocellular carcinoma. acs.org

Other Kinases: The 7-azaindole moiety has also been incorporated into inhibitors of ATR kinase, Mixed Lineage Kinase 3 (MLK3), Leucine-Rich Repeat Kinase 2 (LRRK2), and PIM kinases. nih.gov

This broad activity profile highlights the chemical tractability of the 7-azaindole core and its ability to be tailored to fit the active sites of diverse enzyme families. nih.gov

Computational Simulations in Understanding Azaindole-Target Interactions

Computational simulations offer a powerful lens through which the biochemical interactions of substituted 7-azaindoles can be meticulously examined. These methods allow researchers to visualize and analyze the binding of these compounds to their target proteins, providing a rationale for their observed biological activity and guiding further synthetic efforts.

Molecular docking is a computational technique extensively used to predict the preferred orientation of a ligand when it binds to a receptor, as well as to estimate the strength of the interaction. For substituted 7-azaindoles, docking studies have been instrumental in identifying key interactions with their protein targets.

In studies of various 7-azaindole analogs, molecular docking has successfully predicted binding poses within the active sites of enzymes such as Poly (ADP-ribose) polymerase (PARP) and Colony-Stimulating Factor 1 Receptor (CSF-1R). For instance, docking studies on novel 7-azaindole derivatives as potential PARP inhibitors revealed that these compounds can effectively bind to the target protein. Similarly, molecular docking was employed to screen 7-azaindole analogs, leading to the identification of a compound with a strong interaction with CSF-1R.

The predictive power of molecular docking is often enhanced by comparing the binding modes of a series of analogs. For example, a comparative docking study of synthesized 7-azaindole ligands against multiple protein structures of PARP-1 inhibitors helped in identifying the best-docked protein and understanding the structure-activity relationships. These studies typically reveal crucial hydrogen bonding, hydrophobic, and pi-stacking interactions between the 7-azaindole scaffold and the amino acid residues of the target protein.

A summary of representative molecular docking studies on 7-azaindole derivatives is presented in the table below.

| Compound Series | Target Protein | Key Findings |

| Novel 7-Azaindole Analogs | PARP-1 | Prediction of favorable binding poses and interactions within the active site. |

| Substituted 7-Azaindoles | CSF-1R | Identification of a potent inhibitor through screening based on docking scores. |

Note: The data presented is for substituted 7-azaindole derivatives, as specific studies on this compound were not available.

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex and the subtle conformational changes that occur over time. MD simulations have been applied to 7-azaindole derivatives to validate docking poses and to gain a deeper understanding of their binding stability.

In a study investigating 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction, 100 ns all-atom MD simulations were performed. These simulations provided insights into the stability of the docked conformations and the nature of the non-covalent interactions, such as hydrogen bonds and pi-cation interactions, that are maintained throughout the simulation. For example, it was observed that the 7-azaindole moiety of a derivative formed stable hydrogen bonds with specific residues of the target protein.

The root mean square deviation (RMSD) of the protein backbone and the ligand heavy atoms are often analyzed during MD simulations to assess the stability of the complex. Stable RMSD values over the simulation time suggest a stable binding mode. Such analyses have been crucial in confirming the binding stability of 7-azaindole derivatives at their target interfaces.

The following table summarizes key findings from MD simulations of 7-azaindole derivatives.

| Compound Derivative | Target Protein Complex | Simulation Length | Key Findings |

| ASM-4 | S1-RBD-hACE2 | 100 ns | 7-azaindole formed hydrogen bonds with ASP30 and LYS26. The p-methoxyphenyl group formed pi-cation interactions with ARG403. |

| ASM-7 | S1-RBD-hACE2 | 100 ns | Revealed stable binding at the interface, with strong non-covalent interactions with key residues. |

Note: The data presented is for substituted 7-azaindole derivatives, as specific studies on this compound were not available.

For studying chemical reactions within the active site of an enzyme, hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) methods are employed. These approaches treat the reacting parts of the system (the ligand and key active site residues) with a high level of quantum mechanical theory, while the rest of the protein and solvent are described by a more computationally efficient molecular mechanics force field.

While specific QM/MM studies on this compound were not found in the reviewed literature, this methodology is generally applied to elucidate reaction mechanisms, such as covalent bond formation or enzymatic catalysis, involving small molecule inhibitors. For substituted 7-azaindoles that might act as covalent inhibitors, QM/MM simulations would be invaluable in mapping the reaction pathway and calculating the activation energies, thereby providing a detailed understanding of their inhibitory mechanism. The application of such advanced computational techniques holds promise for the future investigation of the biochemical reactivity of this compound and its analogs.

Future Research Directions and Unexplored Avenues for 4 Cyano 6 Methoxy 7 Azaindole

Development of Novel Synthetic Pathways for Complex Substituted Azaindoles

The synthesis of functionalized azaindoles remains a topic of considerable interest. rsc.org While various methods exist for the synthesis of the core 7-azaindole (B17877) structure, the development of pathways to complex, polysubstituted derivatives like 4-cyano-6-methoxy-7-azaindole requires more sophisticated and regioselective strategies.

Future research should focus on late-stage functionalization, which allows for the introduction of diverse substituents onto a pre-formed azaindole core. Advances in metal-catalyzed cross-coupling and C-H bond functionalization reactions are particularly promising. rsc.org For instance, developing palladium-catalyzed methods for the direct cyanation or methoxylation at specific positions of the 7-azaindole ring would be highly valuable.

One potential strategy involves a one-pot process starting from appropriately substituted pyridines. For example, a domino reaction between 2-fluoro-3-methylpyridine (B30981) and various arylaldehydes has been shown to selectively produce 7-azaindoles or 7-azaindolines depending on the alkali-amide base used. nsf.gov Adapting such methods to include precursors with cyano and methoxy (B1213986) functionalities could provide a direct route to the target compound and its derivatives.

Furthermore, exploring protecting-group-free syntheses would enhance the efficiency and environmental friendliness of these routes. A two-step approach starting from chloroamino-N-heterocycles, involving a Suzuki-Miyaura coupling followed by an acid-catalyzed cyclization, has proven effective for a range of azaindoles and could be adapted for more complex targets. organic-chemistry.org

Table 1: Selected Synthetic Strategies for Azaindole Derivatives

| Strategy | Description | Potential Application for this compound |

|---|---|---|

| Fischer Indole (B1671886) Synthesis | Cyclization of pyridylhydrazines with ketones or aldehydes. acs.org | Could be adapted using a substituted pyridylhydrazine to build the core with desired functionalities. |

| Palladium-Catalyzed Coupling | Cross-coupling reactions on halo-substituted azaindoles to introduce various groups. researchgate.net | Stepwise introduction of cyano and methoxy groups onto a di-halo-7-azaindole precursor. |

| Domino Reactions | One-pot synthesis from substituted pyridines and aldehydes. nsf.gov | A direct synthesis using a pyridine (B92270) precursor already bearing the required cyano and methoxy groups. |

In-depth Investigations of Reaction Mechanisms in Azaindole Functionalization

A deeper understanding of the reaction mechanisms governing the functionalization of the 7-azaindole ring is crucial for developing predictable and selective synthetic methods. The electronic nature of the azaindole nucleus, with its electron-deficient pyridine ring and electron-rich pyrrole (B145914) ring, leads to complex reactivity that warrants further investigation.

Future studies should employ a combination of experimental and computational techniques to elucidate the transition states and reaction pathways of key functionalization reactions. For example, investigating the regioselectivity of electrophilic aromatic substitution on the this compound core would provide valuable insights into the directing effects of the existing cyano and methoxy groups. The interplay between the electron-withdrawing cyano group and the electron-donating methoxy group is expected to significantly influence the reactivity of the aromatic system.

Kinetic studies, isotopic labeling experiments, and in-situ spectroscopic monitoring can provide crucial data on reaction intermediates and rate-determining steps. Understanding these mechanistic details will enable the optimization of reaction conditions to favor desired products and minimize side reactions, which is particularly important when dealing with multiple reactive sites on the azaindole scaffold.

Exploration of Photochemical Properties and Applications of Azaindoles (excluding material properties)

The 7-azaindole chromophore is known for its interesting photophysical properties, including a sensitivity to its solvent environment and the potential for excited-state proton transfer. acs.org The introduction of cyano and methoxy substituents is likely to modulate these properties, opening up new avenues for research and application beyond material science.

A key area for future investigation is the fluorescence behavior of this compound. The parent 7-azaindole exhibits bimodal fluorescence in alcoholic solvents due to an excited-state double-proton transfer mediated by the solvent. acs.org It would be important to determine how the electronic perturbations from the cyano and methoxy groups affect the quantum yield, fluorescence lifetime, and the efficiency of this proton transfer process. Time-resolved fluorescence spectroscopy would be a critical tool in these investigations.

The sensitivity of the 7-azaindole chromophore to its local environment makes it a valuable fluorescent probe. acs.org Future research could explore the use of this compound or its derivatives as probes for biological systems, for example, by incorporating it into peptides to study protein structure and dynamics. The specific substituents may enhance binding to particular biological targets or shift the emission wavelength to a more favorable region for biological imaging.

Supramolecular Chemistry and Self-Assembly of Azaindole Derivatives (excluding material properties)

Nitrogen heterocycles like 7-azaindole are excellent ligands in coordination chemistry and can serve as building blocks for supramolecular architectures. researchgate.net The presence of multiple nitrogen atoms in this compound (the pyridine nitrogen, the pyrrole nitrogen, and the nitrile nitrogen) provides several potential coordination sites for metal ions.

Future research should explore the coordination chemistry of this specific azaindole derivative with various transition metals. Investigating the self-assembly of these metal-azaindole complexes could lead to the formation of novel discrete supramolecular structures or coordination polymers with interesting topologies. The interplay between metal coordination and non-covalent interactions, such as hydrogen bonding and π-π stacking, will be critical in directing the assembly of these structures.

The unique electronic and steric properties imparted by the cyano and methoxy groups could lead to complexes with distinct coordination geometries and photophysical properties compared to those derived from unsubstituted 7-azaindole. researchgate.net Characterization of these assemblies using single-crystal X-ray diffraction, NMR spectroscopy, and mass spectrometry will be essential to understand their structure and behavior in solution and the solid state.

Advancing Computational Models for Predictive Chemical Biology

Computational methods are increasingly important in understanding the behavior of biologically active molecules. For 7-azaindole derivatives, which are often investigated as kinase inhibitors and anticancer agents, computational models can provide valuable insights into their structure-activity relationships (SAR). ingentaconnect.comnih.gov

Future research should focus on developing and applying advanced computational models to predict the biological activity and properties of this compound and related compounds. Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), can be used to correlate the structural features of a series of azaindole derivatives with their biological activity. ingentaconnect.com

Molecular docking studies can be employed to predict the binding modes of these compounds within the active sites of target proteins, such as kinases. ingentaconnect.comnih.gov These studies can help elucidate the key interactions responsible for binding affinity and selectivity. Furthermore, density functional theory (DFT) calculations can be used to compute various electronic properties, such as chemical potential and hardness, which can be correlated with reactivity and biological activity. mdpi.comrsc.org The development of more accurate and predictive computational models will be instrumental in guiding the design of new 7-azaindole derivatives with improved therapeutic potential.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 7-azaindole |

| 7-azaindoline |

| 2-fluoro-3-methylpyridine |

| Indole |

| 1-Methyl-7-azaindole |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-cyano-6-methoxy-7-azaindole, and how do reaction conditions influence regioselectivity?

- Methodological Answer : A key synthesis involves palladium-catalyzed cyanation followed by regioselective chlorination of 7-azaindole N-oxide. The use of N-oxide intermediates enhances selectivity by directing halogenation to specific positions (C4 or C6). For example, chlorination at C4 can be achieved with POCl₃ under controlled temperatures (60–80°C), while C6 substitution requires alternative directing groups . Reaction solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd(PPh₃)₄) critically affect yield and purity.